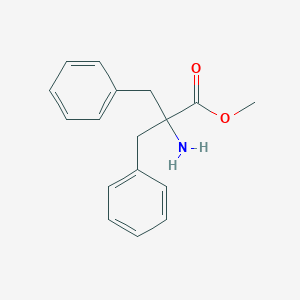

Methyl 2-amino-2-benzyl-3-phenylpropanoate

Description

BenchChem offers high-quality Methyl 2-amino-2-benzyl-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-benzyl-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-benzyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZREICDVRSJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445477 | |

| Record name | methyl 2-amino-2-benzyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137582-40-2 | |

| Record name | methyl 2-amino-2-benzyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-benzyl-3-phenylpropanoate

CAS Number: 137582-40-2

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-benzyl-3-phenylpropanoate, a quaternary α-amino acid ester. While specific literature on this exact molecule is limited, this document consolidates foundational knowledge, proposes a detailed synthetic approach based on established methodologies for analogous compounds, and discusses its potential applications in the context of drug discovery and peptide chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of sterically hindered amino acid derivatives.

Introduction

Methyl 2-amino-2-benzyl-3-phenylpropanoate is a unique, non-proteinogenic amino acid derivative characterized by a quaternary α-carbon stereocenter. This structural feature, specifically the presence of two distinct substituents (a benzyl group and a phenethyl group), imparts significant conformational constraints. Such sterically hindered amino acids are of considerable interest in medicinal chemistry and materials science. Their incorporation into peptides can induce specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles of peptide-based therapeutics.[1]

This guide will delineate the core chemical and physical properties of the title compound, provide a detailed, plausible experimental protocol for its synthesis, outline methods for its characterization, and explore its potential significance and applications within the field of drug development.

Chemical Structure and Properties

dot digraph "Methyl_2-amino-2-benzyl-3-phenylpropanoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];

// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="NH₂", pos="-1.5,0.75!"]; COOCH3 [label="COOCH₃", pos="1.5,0.75!"]; Benzyl [label="CH₂-Ph", pos="0,-1.5!"]; Phenethyl [label="CH₂-CH₂-Ph", pos="0,1.5!"];

// Bonds C_alpha -- N [len=1.5]; C_alpha -- COOCH3 [len=1.5]; C_alpha -- Benzyl [len=1.5]; C_alpha -- Phenethyl [len=1.5]; } enddot Figure 1: 2D representation of Methyl 2-amino-2-benzyl-3-phenylpropanoate structure.

Table 1: Physicochemical Properties of Methyl 2-amino-2-benzyl-3-phenylpropanoate

| Property | Value | Source |

| CAS Number | 137582-40-2 | [2][3] |

| Molecular Formula | C₁₇H₁₉NO₂ | [2][3] |

| Molecular Weight | 269.34 g/mol | [2] |

| Synonyms | Phenylalanine, α-(phenylmethyl)-, methylester; Methyl 2-amino-2-benzyl-3-phenylpropanoate; 2-amino-2-benzyl-3-phénylpropanoate de méthyle | [2] |

Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

The following protocol is a scientifically plausible method adapted from known procedures for the synthesis of related quaternary amino acids. The core of this strategy is the sequential alkylation of an N-protected glycine methyl ester.

Overall Synthesis Workflow

Experimental Protocol: Proposed Asymmetric Synthesis

Part 1: Preparation of N-Benzophenone Imine of Glycine Methyl Ester

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), benzophenone imine (1.05 eq), and dichloromethane (DCM) as the solvent.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzophenone imine of glycine methyl ester, which can often be used in the next step without further purification.

Causality: The benzophenone imine serves as a protecting group for the amine and as a precursor for the formation of a stabilized enolate. The bulky nature of this group also helps to direct the stereochemical outcome of the alkylation steps.

Part 2: First Alkylation - Introduction of the Benzyl Group

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzophenone imine of glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: LDA is a strong, non-nucleophilic base that quantitatively deprotonates the α-carbon to form the lithium enolate. The subsequent SN2 reaction with benzyl bromide introduces the first substituent. Performing the reaction at low temperatures is crucial to control the reactivity and minimize side reactions.

Part 3: Second Alkylation - Introduction of the Phenethyl Group

-

Enolate Formation: Repeat the enolate formation step as described in Part 2, using the mono-alkylated product from the previous step as the starting material.

-

Alkylation: Instead of benzyl bromide, add 1-bromo-2-phenylethane (phenethyl bromide) (1.1 eq) to the enolate solution at -78 °C.

-

Work-up: Follow the same quenching and work-up procedure as in Part 2. Purify the dialkylated product by column chromatography.

Part 4: Deprotection to Yield Methyl 2-amino-2-benzyl-3-phenylpropanoate

-

Hydrolysis: Dissolve the purified dialkylated product in a mixture of THF and 1 M hydrochloric acid (HCl).

-

Reaction: Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by chromatography or recrystallization.

Causality: The acidic conditions cleave the benzophenone imine, liberating the free amine to yield the final product.

Characterization and Analytical Data

As experimental data for Methyl 2-amino-2-benzyl-3-phenylpropanoate is not available in the public domain, this section provides expected analytical data based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.4 ppm) corresponding to the two phenyl rings. - A singlet for the methyl ester protons (δ ~3.7 ppm). - A broad singlet for the amine protons (variable chemical shift). - Methylene protons of the benzyl and phenethyl groups appearing as complex multiplets. |

| ¹³C NMR | - A signal for the quaternary α-carbon. - A signal for the ester carbonyl carbon (δ ~170-175 ppm). - Signals for the methyl ester carbon (δ ~52 ppm). - Multiple signals in the aromatic region (δ ~125-140 ppm). - Signals for the methylene carbons of the benzyl and phenethyl groups. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3400 cm⁻¹). - C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹). - C=O stretching of the ester (~1735 cm⁻¹). - C=C stretching of the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ ion at m/z 270.14. |

Applications in Drug Development and Medicinal Chemistry

Quaternary α-amino acids are valuable building blocks in the design of peptidomimetics and other small molecule therapeutics. Their unique structural properties offer several advantages in drug design.

Conformational Constraint in Peptides

The incorporation of α,α-disubstituted amino acids into peptide sequences restricts the conformational freedom of the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often responsible for the biological activity of peptides. By locking the peptide into its bioactive conformation, it is possible to enhance its binding affinity to a target receptor or enzyme.

Increased Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The steric bulk around the α-carbon of quaternary amino acids can hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide.

Potential as Novel Scaffolds

The α-benzylphenylalanine scaffold itself can be a starting point for the development of non-peptidic small molecule drugs. The two phenyl rings provide a framework for introducing various functional groups to optimize interactions with a biological target. Derivatives of phenylalanine have been explored for a range of therapeutic applications, including as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[1]

Conclusion

Methyl 2-amino-2-benzyl-3-phenylpropanoate represents a fascinating yet underexplored member of the quaternary α-amino acid family. While direct experimental data is scarce, its synthesis is achievable through established methodologies in asymmetric synthesis. The structural features of this compound make it a potentially valuable tool for medicinal chemists seeking to design conformationally constrained peptides with enhanced metabolic stability or to develop novel small molecule scaffolds. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

-

Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. [Link]

-

Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central. [Link]

- Quaternary Amino Acids as Peptide Building Blocks and their Biological Activity. [Source Not Found]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Introduction

Methyl 2-amino-2-benzyl-3-phenylpropanoate is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, featuring a quaternary α-carbon substituted with both a benzyl and a phenethyl group, imparts significant steric hindrance and unique conformational properties. Unlike proteinogenic amino acids, which possess a hydrogen at the α-position, this class of compounds restricts the conformational flexibility of peptide backbones. This characteristic makes them valuable building blocks for the synthesis of peptidomimetics, novel polymers, and pharmacologically active agents where specific, stable secondary structures are desired. Understanding the fundamental physicochemical properties of this compound is paramount for its effective synthesis, purification, handling, and application in research and development. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route with detailed protocols, predicted physicochemical parameters, and expected analytical characterization data.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

-

IUPAC Name: Methyl 2-amino-2-benzyl-3-phenylpropanoate

-

Synonyms: α-Benzylphenylalanine methyl ester

The structure consists of a central quaternary carbon atom bonded to an amino group, a methyl ester, a benzyl group (-CH₂-Ph), and a phenethyl group (-CH₂-CH₂-Ph). This α,α-disubstitution is the key feature governing its chemical behavior.

Caption: 2D Structure of Methyl 2-amino-2-benzyl-3-phenylpropanoate.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Method/Rationale |

| Physical State | White to off-white solid or viscous oil | Based on similar amino acid esters. |

| Melting Point (°C) | Not available | Expected to be higher than simple amino acid esters due to molecular weight. |

| Boiling Point (°C) | > 400 °C at 760 mmHg | Estimated based on the parent acid's predicted boiling point of 403.5°C.[2] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane. Sparingly soluble in water. | Amino acid esters are generally more soluble in organic solvents than their parent acids.[3] Hydrophobic benzyl groups decrease aqueous solubility. |

| pKa (amino group) | ~7.5 - 8.5 | Steric hindrance around the amino group may slightly lower its basicity compared to primary amino acids. |

| logP | ~2.5 - 3.5 | The two phenyl groups and the methyl ester contribute significantly to its lipophilicity. |

Synthesis and Purification

The synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate can be logically approached in a two-step sequence: first, the synthesis of the parent α,α-disubstituted amino acid, followed by the esterification of the carboxylic acid.

Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 2-Amino-2-benzyl-3-phenylpropanoic Acid (Strecker Synthesis)

Causality: The reaction proceeds via the formation of an imine from the ketone and ammonia, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid. Using a ketone (1,3-diphenylacetone) is the logical choice to install the two different benzyl-containing groups at the α-carbon.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3-diphenylacetone (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: To the stirred solution, add ammonium chloride (NH₄Cl, 2 equivalents) followed by potassium cyanide (KCN, 2 equivalents). Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Formation of the Amino Acid: After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture. This step initiates the hydrolysis of the intermediate α-aminonitrile.

-

Hydrolysis: Heat the acidic mixture to reflux for an additional 6-12 hours to ensure complete conversion of the nitrile to the carboxylic acid.

-

Isolation: Cool the solution. The amino acid hydrochloride may precipitate. Adjust the pH to its isoelectric point (estimated around pH 6-7) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic amino acid.

-

Purification: Filter the crude product, wash with cold water and diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Esterification to Methyl 2-amino-2-benzyl-3-phenylpropanoate

The Fischer esterification is a standard method for converting a carboxylic acid to an ester using an alcohol in the presence of a strong acid catalyst.[4][5]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Thionyl chloride (SOCl₂) is a highly effective alternative as it reacts with methanol to generate HCl in situ and also consumes the water byproduct, further driving the reaction to completion.[6]

Protocol:

-

Reaction Setup: Suspend the dried 2-amino-2-benzyl-3-phenylpropanoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise. The reaction is exothermic. Alternatively, a few drops of concentrated sulfuric acid can be used.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-8 hours. The solid amino acid should dissolve as the reaction progresses.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.[7]

Analytical Characterization (Predicted)

Confirming the identity and purity of the final product is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for Methyl 2-amino-2-benzyl-3-phenylpropanoate.

Caption: Workflow for the analytical confirmation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: (Predicted, CDCl₃, 400 MHz)

-

δ 7.20-7.40 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings.

-

δ 3.70 (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

-

δ 3.10-3.30 (m, 4H): Overlapping signals for the two benzylic methylene groups (-CH₂-Ph). Due to the chiral center, these protons are diastereotopic and may appear as complex multiplets or distinct AB quartets.

-

δ 1.80 (br s, 2H): A broad singlet for the amine (-NH₂) protons. This peak is exchangeable with D₂O.

-

-

¹³C NMR: (Predicted, CDCl₃, 100 MHz)

-

δ ~175: Carbonyl carbon of the methyl ester.

-

δ 135-140: Quaternary aromatic carbons (ipso-carbons).

-

δ 125-130: Aromatic CH carbons.

-

δ ~65: The quaternary α-carbon.

-

δ ~52: Methyl carbon of the ester.

-

δ ~40-45: The two benzylic methylene carbons.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

-

Expected Molecular Ion: [M+H]⁺ = 270.15 m/z.

-

Key Fragmentation Patterns:

-

Loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment around m/z 211.

-

Cleavage of a benzyl group, resulting in a fragment at m/z 179.

-

The benzyl cation itself at m/z 91 would be a prominent peak.

-

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (m, br): N-H stretching vibrations of the primary amine group.

-

3000-3100 cm⁻¹ (m): Aromatic C-H stretching.

-

2850-2960 cm⁻¹ (w): Aliphatic C-H stretching from the methylene and methyl groups.

-

~1735 cm⁻¹ (s): A strong absorption band from the C=O stretching of the ester carbonyl group.

-

1600, 1495, 1450 cm⁻¹ (m): C=C stretching vibrations within the aromatic rings.

-

~1150-1250 cm⁻¹ (s): C-O stretching of the ester group.

Conclusion

Methyl 2-amino-2-benzyl-3-phenylpropanoate represents a sterically demanding and conformationally constrained amino acid derivative with significant potential in medicinal chemistry and materials science. While detailed experimental data on its properties are scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and predictive methodologies. The proposed Strecker synthesis followed by Fischer esterification offers a logical and feasible route to obtaining this molecule. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this unique chemical building block, enabling its further exploration in various scientific applications.

References

-

chemeurope.com. Strecker amino acid synthesis. Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

-

LookChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Available at: [Link]

-

PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]

-

Pearson. Reactions of Amino Acids: Esterification. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

SCIRP. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Available at: [Link]

-

Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. 2.2 Carboxy Group. Available at: [Link]

-

Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]

-

LookChem. 2-Amino-2-benzyl-3-phenylpropanoic acid Chemical Properties. Available at: [Link]

-

PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

-

PubMed. Alpha-amino Acid Phenolic Ester Derivatives: Novel Water-Soluble General Anesthetic Agents Which Allosterically Modulate GABA(A) Receptors. Available at: [Link]

Sources

- 1. A simple and convenient method for esterification of tryptophan and other amino acids | Semantic Scholar [semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. methyl 2-amino-3-phenylpropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]

- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. column-chromatography.com [column-chromatography.com]

synthesis routes for Methyl 2-amino-2-benzyl-3-phenylpropanoate

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Abstract

Methyl 2-amino-2-benzyl-3-phenylpropanoate, a non-natural α,α-disubstituted amino acid ester, represents a significant structural motif in medicinal chemistry and peptide design. Its unique sterically hindered quaternary α-carbon imparts conformational constraints on peptides, leading to enhanced proteolytic stability and receptor-specific bioactivity. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and related compounds.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are crucial building blocks in modern drug discovery. The presence of a quaternary α-carbon atom, as seen in Methyl 2-amino-2-benzyl-3-phenylpropanoate, confers remarkable properties upon peptides and small molecule therapeutics. These include:

-

Conformational Rigidity: The steric bulk around the α-carbon restricts the phi (φ) and psi (ψ) dihedral angles, forcing peptide backbones into specific secondary structures such as helices or turns.

-

Increased Metabolic Stability: The quaternary center provides a steric shield, rendering the adjacent peptide bonds resistant to cleavage by common proteases.

-

Enhanced Bioactivity: By locking a peptide into its bioactive conformation, the potency and selectivity for its target receptor can be significantly improved.

Methyl 2-amino-2-benzyl-3-phenylpropanoate, also known as α-benzylphenylalanine methyl ester, is of particular interest due to the presence of two bulky aromatic side chains, which can engage in various non-covalent interactions within a receptor binding pocket.

Retrosynthetic Analysis and Core Synthetic Challenges

A retrosynthetic analysis of the target molecule reveals the central challenge: the construction of the sterically congested quaternary α-carbon bearing an amino group, a benzyl group, a second phenylmethyl (benzyl) group, and a carboxylate equivalent.

Figure 1: A simplified retrosynthetic pathway for Methyl 2-amino-2-benzyl-3-phenylpropanoate, highlighting key bond disconnections and precursor molecules.

The primary synthetic hurdles are:

-

Stereocontrol: The α-carbon is a stereocenter. Controlling the absolute configuration during synthesis is paramount for biological applications.

-

Steric Hindrance: Bringing together two bulky benzyl groups at the same carbon atom is sterically demanding and requires robust chemical methods.

-

Functional Group Compatibility: The synthesis must be compatible with the amino and carboxyl functional groups, often requiring the use of protecting groups.

Synthetic Route I: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

One of the most reliable methods for constructing chiral α,α-disubstituted amino acids is the asymmetric alkylation of a chiral, non-racemic glycine enolate equivalent. The Schöllkopf bis-lactim ether method is a classic and effective example of this approach.

Mechanistic Rationale

This strategy relies on a chiral auxiliary to direct the stereoselective alkylation of a glycine anion. The auxiliary, typically derived from a chiral amino acid like valine, creates a rigid cyclic system. The bulky side chain of the auxiliary (e.g., an isopropyl group from valine) effectively shields one face of the glycine-derived carbanion, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face. This results in a product with high diastereomeric excess.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Chiral Auxiliary (cyclo(L-Val-Gly)) This protocol begins with the commercially available L-valine and glycine methyl ester to form the cyclic dipeptide precursor.

-

Dipeptide Formation: Couple N-Boc-L-valine with glycine methyl ester using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).

-

Boc-Deprotection: Remove the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cyclization: Induce cyclization of the linear dipeptide ester under basic conditions (e.g., sodium methoxide in methanol) or heating in a suitable solvent to form the diketopiperazine, cyclo(L-Val-Gly).

Step 2: Formation and Alkylation of the Bis-Lactim Ether

-

Bis-Lactim Ether Formation: Treat the diketopiperazine with triethyloxonium tetrafluoroborate (Meerwein's salt) in DCM. This converts the two amide carbonyls into methoxy imino ethers. The (S)-configuration of the valine center directs the stereochemistry of the subsequent steps.

-

Deprotonation: Cool the bis-lactim ether solution to -78 °C under an inert atmosphere (argon or nitrogen) and add a strong base, typically n-butyllithium (n-BuLi), to deprotonate the glycine α-carbon, forming a planar, nucleophilic carbanion.

-

First Alkylation (Benzylation): Slowly add one equivalent of benzyl bromide (BnBr) to the cooled solution. The benzyl group will add from the face opposite the bulky isopropyl group of the valine auxiliary.

-

Second Alkylation (Benzylation): Warm the reaction slightly (e.g., to -50 °C), and then re-cool to -78 °C. Add a second equivalent of n-BuLi followed by a second equivalent of benzyl bromide.

-

Hydrolysis: Quench the reaction with aqueous acid (e.g., 1 M HCl). Gentle heating will hydrolyze the bis-lactim ether, releasing the desired α-benzylphenylalanine as its methyl ester and recovering the chiral auxiliary (L-valine methyl ester).

-

Purification: The final product can be purified from the auxiliary and any side products by column chromatography on silica gel.

Figure 2: Workflow diagram for the Schöllkopf asymmetric synthesis of the target molecule, detailing the key stages from auxiliary preparation to product isolation.

Data and Expected Outcomes

| Parameter | Expected Result | Source |

| Diastereomeric Excess (de) | >95% | |

| Overall Yield | 50-70% | |

| Chiral Auxiliary Recovery | >85% |

Trustworthiness Note: This method is self-validating as the stereochemical outcome is directly linked to the configuration of the starting chiral auxiliary. The recovery of the auxiliary in high yield and optical purity confirms the integrity of the process.

Synthetic Route II: Phase-Transfer Catalyzed Alkylation of a Glycine Imine

An alternative and often more scalable approach involves the alkylation of a glycine derivative under phase-transfer catalysis (PTC) conditions. This method typically uses a benzophenone-derived imine of a glycine ester, which serves to activate the α-protons.

Mechanistic Rationale

The key to this method is the formation of a Schiff base between glycine methyl ester and benzophenone. The resulting N-(diphenylmethylene)glycinate has a significantly more acidic α-carbon (pKa ≈ 18-19 in DMSO) compared to the parent ester. This allows for deprotonation using moderately strong bases like sodium hydroxide. A chiral phase-transfer catalyst, often a derivative of the Cinchona alkaloids, complexes with the enolate and shuttles it into an organic phase to react with benzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively.

Experimental Protocol

Step 1: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester

-

Combine glycine methyl ester hydrochloride, benzophenone imine, and a non-polar solvent like DCM.

-

Add a mild base (e.g., triethylamine) to neutralize the hydrochloride and drive the imine formation.

-

Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work up by washing with water and brine, then concentrate to obtain the Schiff base, which is often used without further purification.

Step 2: Asymmetric Phase-Transfer Catalyzed Benzylation

-

In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine methyl ester and the chiral phase-transfer catalyst (e.g., O(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) in a suitable organic solvent (e.g., toluene or DCM).

-

Add two to three equivalents of benzyl bromide to the solution.

-

Cool the mixture (e.g., to 0 °C or lower) and add a concentrated aqueous solution of sodium hydroxide (50% w/w) dropwise with vigorous stirring. The vigorous stirring is essential to create a large surface area between the aqueous and organic phases.

-

Maintain the temperature and stir for several hours until the reaction is complete.

-

Quench and Hydrolysis: Carefully add the reaction mixture to a beaker of cold 2 M HCl. The acid will quench the reaction and hydrolyze the imine, releasing the free amine of the product.

-

Purification: Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover all product. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Figure 3: Logical diagram of the phase-transfer catalysis cycle for asymmetric benzylation. The chiral catalyst (Q*Cl) facilitates the transfer of the enolate into the organic phase for stereoselective reaction.

Data and Expected Outcomes

| Parameter | Expected Result | Source |

| Enantiomeric Excess (ee) | 80-99% | |

| Overall Yield | 60-85% | |

| Catalyst Loading | 1-5 mol% |

Trustworthiness Note: The success of this method depends critically on the choice of chiral catalyst, solvent, and temperature. The enantiomeric excess of the product serves as a direct measure of the catalyst's performance and the protocol's fidelity.

Final Step: Esterification (If Necessary)

If the chosen synthetic route yields the free acid, α-benzylphenylalanine, a final esterification step is required.

Fischer Esterification

A straightforward and common method for this transformation.

-

Suspend α-benzylphenylalanine in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly bubble in hydrogen chloride (HCl) gas until the solution is saturated, or add a stoichiometric amount of thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the methyl ester. This can be neutralized during a subsequent workup or used directly.

Conclusion and Future Perspectives

The synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate is a well-established but challenging task that highlights key principles of modern organic chemistry, including asymmetric synthesis and C-C bond formation. The Schöllkopf method offers excellent stereocontrol via a stoichiometric chiral auxiliary, while phase-transfer catalysis provides a highly efficient, scalable, and catalytic alternative. The choice between these routes will depend on factors such as the desired scale of the synthesis, cost considerations, and the required level of stereochemical purity.

Future research in this area will likely focus on developing even more efficient and environmentally benign catalytic systems, potentially leveraging enzymatic or photoredox catalysis to construct the sterically demanding quaternary center with high fidelity.

References

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-aminocarboxylic Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

-

O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the primary synthetic pathways for obtaining Methyl 2-amino-2-benzyl-3-phenylpropanoate, a quaternary α-amino acid ester of significant interest in medicinal chemistry and drug development. The focus is on the selection of starting materials and the rationale behind the chosen synthetic strategies, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of Quaternary α-Amino Acids

Quaternary α-amino acids, characterized by the presence of two substituents on the α-carbon, are crucial building blocks in modern drug discovery. Their unique steric hindrance can impart desirable properties to peptide-based therapeutics, such as increased resistance to enzymatic degradation, enhanced conformational stability, and improved receptor-binding affinity. Methyl 2-amino-2-benzyl-3-phenylpropanoate, with its two benzyl groups at the α-position, serves as a valuable scaffold for introducing lipophilic and aromatic interactions in drug candidates.

This guide will explore two primary and reliable synthetic routes for the preparation of this target molecule: the double alkylation of a glycine imine ester and the Strecker synthesis from a ketone precursor.

Route 1: Synthesis via Double Alkylation of a Glycine Imine Ester

This pathway is a versatile and widely employed method for the synthesis of α,α-disubstituted amino acids.[1][2][3] The core principle involves the use of a glycine derivative where the amino group is protected as an imine and the carboxylic acid is protected as an ester. The α-protons of the glycine moiety are rendered acidic by the electron-withdrawing imine and ester groups, facilitating their removal by a base and subsequent alkylation.

Core Starting Materials:

| Starting Material | Chemical Structure | Key Considerations |

| Glycine Methyl Ester Hydrochloride | Cl⁻·H₃N⁺CH₂COOCH₃ | A readily available and inexpensive source of the glycine backbone. The hydrochloride salt is stable and easily handled. |

| Benzophenone | (C₆H₅)₂CO | Used to form the benzophenone imine of glycine methyl ester. This imine is highly effective at activating the α-protons for deprotonation and provides steric bulk to control the reaction. |

| Benzyl Bromide | C₆H₅CH₂Br | The alkylating agent. Two equivalents will be used to introduce both benzyl groups to the α-carbon. It is a lachrymator and should be handled with care in a well-ventilated fume hood. |

| Strong Base (e.g., Sodium Hydride or LDA) | NaH or [(CH₃)₂CH]₂NLi | Required for the deprotonation of the α-carbon. The choice of base can influence the reaction rate and yield. Sodium hydride is a common and effective choice for this transformation. |

| Methanol | CH₃OH | Used for the final esterification of the amino acid product. |

Experimental Workflow:

The synthesis proceeds through three main stages: formation of the glycine imine, sequential double alkylation, and finally, hydrolysis of the imine and esterification.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester

-

To a solution of glycine methyl ester hydrochloride in toluene, add an equimolar amount of benzophenone.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Remove the toluene under reduced pressure and purify the resulting N-(diphenylmethylene)glycine methyl ester by recrystallization or column chromatography.

Step 2: Double Benzylation of N-(Diphenylmethylene)glycine Methyl Ester

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (slightly more than 2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of N-(diphenylmethylene)glycine methyl ester in anhydrous THF.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the resulting enolate solution back to 0 °C and add the first equivalent of benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until the first alkylation is complete (monitored by TLC).

-

Repeat the deprotonation and alkylation steps by adding another equivalent of sodium hydride followed by a second equivalent of benzyl bromide.

-

After the second alkylation is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Esterification

-

Dissolve the crude di-benzylated imine ester in a mixture of aqueous hydrochloric acid and an organic co-solvent like diethyl ether.

-

Stir the mixture vigorously at room temperature until the imine is fully hydrolyzed (monitored by the disappearance of the starting material by TLC).

-

Separate the aqueous layer containing the amino acid hydrochloride and wash it with diethyl ether to remove the benzophenone byproduct.

-

Evaporate the aqueous layer to dryness to obtain the crude 2-amino-2-benzyl-3-phenylpropanoic acid hydrochloride.

-

Suspend the crude amino acid hydrochloride in methanol and cool to 0 °C.

-

Slowly add thionyl chloride and then reflux the mixture until the esterification is complete.[4]

-

Remove the solvent under reduced pressure to yield the final product, Methyl 2-amino-2-benzyl-3-phenylpropanoate, which can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Strecker Reaction

The Strecker synthesis is a classic and robust method for preparing amino acids.[5][6][7][8] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound.[6] This route offers a more convergent approach to the target molecule.

Core Starting Materials:

| Starting Material | Chemical Structure | Key Considerations |

| 1,3-Diphenylacetone (Dibenzyl Ketone) | (C₆H₅CH₂)₂CO | The ketone precursor that will provide the two benzyl groups at the α-position. It is a commercially available solid. |

| Potassium Cyanide | KCN | The source of the nitrile group and the α-carbon of the amino acid. EXTREMELY TOXIC . Must be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood. |

| Ammonium Chloride | NH₄Cl | The source of the amino group. |

| Strong Acid (e.g., Hydrochloric Acid) | HCl | Used for the hydrolysis of the intermediate aminonitrile to the carboxylic acid. |

| Methanol | CH₃OH | Used for the final esterification. |

Experimental Workflow:

The Strecker synthesis for this target molecule involves the formation of an α-aminonitrile from dibenzyl ketone, followed by hydrolysis to the amino acid and subsequent esterification.

Sources

- 1. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. medschoolcoach.com [medschoolcoach.com]

Methyl 2-amino-2-benzyl-3-phenylpropanoate molecular weight

An In-Depth Technical Guide to Methyl 2-Amino-2-benzyl-3-phenylpropanoate: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-benzyl-3-phenylpropanoate is a non-proteinogenic amino acid ester characterized by a sterically hindered quaternary α-carbon. This structural feature imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the compound, beginning with a detailed calculation of its molecular weight and a summary of its key physicochemical properties. We present a logical, multi-step synthetic protocol for its preparation and outline a self-validating analytical workflow for its structural confirmation and purity assessment. Finally, we explore its potential applications in the development of novel peptides, enzyme inhibitors, and other advanced materials, grounding all claims in authoritative scientific references.

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and understand its fundamental physical and chemical characteristics.

Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is Methyl 2-amino-2-benzyl-3-phenylpropanoate. It is a derivative of the amino acid phenylalanine, featuring an additional benzyl group on the α-carbon, which classifies it as an α,α-disubstituted amino acid. The presence of the methyl ester protects the carboxylic acid moiety.

Caption: Chemical structure of Methyl 2-amino-2-benzyl-3-phenylpropanoate.

Key Identifiers and Properties

For unambiguous identification and data retrieval, the following identifiers are critical.

| Property | Value | Source |

| CAS Number | 137582-40-2 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₂ | [1][2][3] |

| Molecular Weight | 269.34 g/mol | [1] |

| Synonyms | Phenylalanine, α-(Phenylmethyl), Methylester | [1] |

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula and the atomic weights of the constituent elements. The slight variations observed across different databases (269.34 g/mol , 269.343 g/mol , 269.33826 g/mol ) arise from the precision of the atomic weights used.[1][2][3] A standard calculation is provided below for validation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 17 | 12.011 | 204.187 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 269.344 |

The calculated molecular weight of 269.34 g/mol is consistent with reported values.[1]

Synthesis Pathway and Experimental Protocol

The synthesis of α,α-disubstituted amino acids like Methyl 2-amino-2-benzyl-3-phenylpropanoate requires a strategy that can efficiently construct the quaternary α-carbon. A logical approach involves the benzylation of a suitable phenylalanine precursor followed by esterification.

Strategic Approach

The proposed synthesis begins with L-phenylalanine methyl ester. The α-amino group is first protected to prevent side reactions. The protected ester is then deprotonated at the α-carbon using a strong, non-nucleophilic base, and the resulting enolate is alkylated with benzyl bromide. Finally, deprotection of the amino group yields the target compound. This strategy is chosen for its high convergence and reliance on well-established, high-yielding reactions in amino acid chemistry.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimizations.

Step 1: N-Protection of L-Phenylalanine Methyl Ester

-

Rationale: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group that prevents the amine from acting as a nucleophile or base in subsequent steps.

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to neutralize the hydrochloride and act as a base.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC.

-

Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-phenylalanine methyl ester.

Step 2: α-Benzylation

-

Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for generating the kinetic enolate of the ester without attacking the carbonyl group. The resulting nucleophilic enolate readily undergoes Sₙ2 reaction with benzyl bromide.

-

Prepare a solution of LDA (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

-

Add a solution of N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.5 eq) dropwise.

-

Stir at -78 °C for 4-6 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the protected target compound.

Step 3: N-Deprotection

-

Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent cleanly cleave the Boc group, liberating the free amine.

-

Dissolve the purified product from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the TFA salt and extract the free amine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, Methyl 2-amino-2-benzyl-3-phenylpropanoate.

Structural Elucidation and Purity Assessment

A combination of analytical techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound. This constitutes a self-validating system where each method provides complementary information.

Analytical Workflow

Caption: A self-validating workflow for compound characterization.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

-

Calculated Exact Mass of C₁₇H₁₉NO₂: 269.1416

-

Expected m/z for [M+H]⁺: 270.1494

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework and connectivity.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Features: The key diagnostic feature is the absence of a proton signal at the α-carbon , confirming its quaternary nature.

| Feature | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale |

| Phenyl Protons | 7.0 - 7.4 (m, 10H) | 125 - 138 | Aromatic protons from two benzyl groups. |

| CH₂ Protons | ~2.8 - 3.5 (m, 4H) | ~40 - 50 | Two diastereotopic CH₂ groups. |

| Methyl Ester (CH₃) | ~3.7 (s, 3H) | ~52 | Characteristic singlet for the ester methyl group. |

| Amine (NH₂) | 1.5 - 3.0 (br s, 2H) | N/A | Broad singlet, exchangeable with D₂O. |

| α-Carbon | No Signal | ~65 - 75 | Quaternary carbon, no attached proton. |

| Carbonyl (C=O) | N/A | ~175 | Ester carbonyl carbon. |

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Protocol:

-

Develop a reversed-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the elution profile using a UV detector at ~254 nm.

-

Inject a known concentration of the sample.

-

-

Expected Result: A pure sample should show a single major peak. Purity is calculated by integrating the area of all peaks and is typically reported as a percentage (e.g., >95%).

Potential Applications and Future Research

The unique structure of Methyl 2-amino-2-benzyl-3-phenylpropanoate makes it a highly valuable building block for drug discovery and materials science.

-

Peptide Synthesis: Incorporation of this sterically demanding amino acid into a peptide sequence can enforce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases. This is a key strategy in designing more stable and potent peptide-based drugs.[4][5]

-

Drug Formulation: As an amino acid ester, it can be used as a scaffold in the synthesis of small molecule drugs. The two benzyl groups can be functionalized to interact with specific biological targets, such as enzyme active sites or protein-protein interfaces.[4]

-

Neuroscience Research: Phenylalanine derivatives are precursors to neurotransmitters. This synthetic analogue could be used to probe the structure-activity relationships of receptors and transporters in the central nervous system.[5]

-

Chiral Catalysis: The inherent chirality of the molecule (if synthesized from a chiral precursor) makes it a candidate for use as a ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds.

Future research should focus on the stereoselective synthesis of this compound to isolate pure enantiomers and evaluate their differential biological activities.

References

-

benzyl 2-amino-2-methyl-3-phenylpropanoate - LookChem. [Link]

-

Benzyl-L-phenylalanine methyl ester hydrochloride | 7703-09-5 - J&K Scientific LLC. [Link]

Sources

key characteristics of α,α-disubstituted amino acid esters

An In-depth Technical Guide to the Core Characteristics of α,α-Disubstituted Amino Acid Esters

Introduction: Beyond the Canonical 20

In the landscape of peptide and protein chemistry, the twenty proteinogenic amino acids have long served as the fundamental building blocks. However, the constraints of nature are not the limits of chemical innovation. The strategic incorporation of non-proteinogenic amino acids has emerged as a powerful tool in medicinal chemistry and materials science. Among these, α,α-disubstituted amino acids (ααAAs), which feature two side chains attached to the α-carbon, represent a class of profound importance. Their esters are the immediate precursors for peptide synthesis, making them critical intermediates in the design of novel therapeutics and functional biomaterials.

Defining α,α-Disubstituted Amino Acids (ααAAs)

An α,α-disubstituted amino acid is characterized by the presence of a quaternary α-carbon, meaning the central carbon atom of the amino acid is bonded to an amine group, a carboxyl group, and two non-hydrogen side chains (R¹ and R²). This is a significant departure from the canonical amino acids, where the α-carbon is a stereocenter bonded to a single side chain and a hydrogen atom. The corresponding esters of these amino acids are the direct building blocks used in solid-phase or solution-phase peptide synthesis.

The Significance of the Quaternary α-Carbon

The introduction of a second substituent at the α-position imposes severe steric constraints on the molecule. This fundamental structural alteration has a cascading effect on the local and global properties of peptides and other molecules that incorporate ααAAs. The most critical consequence is the dramatic restriction of the conformational freedom around the peptide backbone, which is the cornerstone of their utility in modern drug design.

Scope of this Guide

This technical guide provides a comprehensive overview of the core characteristics of α,α-disubstituted amino acid esters for researchers, scientists, and drug development professionals. We will delve into their unique physicochemical and stereochemical properties, explore key synthetic methodologies, and discuss their applications in the design of next-generation peptidomimetics and other therapeutics. The focus will remain on the causality behind their effects and the practical considerations for their synthesis and use.

Core Physicochemical and Stereochemical Characteristics

The defining feature of ααAAs is their constrained nature, which imparts a range of desirable properties that are exploited in peptide and small molecule design.

Conformational Rigidity and Torsional Angle Constraint

In a standard peptide chain, the flexibility of the backbone is largely determined by the rotational freedom around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) bonds. The presence of a single side chain in proteinogenic amino acids allows for a relatively broad range of allowed Φ/Ψ combinations, as depicted in a Ramachandran plot.

However, the introduction of a second side chain at the α-carbon in an ααAA dramatically curtails this rotational freedom. The steric hindrance between the two side chains and the adjacent peptide backbone atoms restricts the accessible conformational space to very specific regions of the Ramachandran plot, primarily the α-helical and 3₁₀-helical regions. This property is invaluable for "locking" a peptide into a specific, biologically active conformation.

Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ) in ααAAs vs. Proteinogenic Amino Acids

| Amino Acid Type | Typical Allowed Φ (phi) Range | Typical Allowed Ψ (psi) Range | Predominant Secondary Structure |

| L-Alanine (Proteinogenic) | -150° to -50° | -90° to +180° | Flexible (α-helix, β-sheet, random coil) |

| α-Aminoisobutyric Acid (Aib) | -60° ± 20° | -30° ± 20° | Right-handed α- and 3₁₀-helices |

| (S)-α-Methylproline | -60° ± 10° | -30° ± 10° | Highly constrained helical structures |

| Diethylglycine (Deg) | -80° to -60° | -60° to -40° | Helical Conformations |

Impact on Secondary Structure: Promoting Helical and Turn Conformations

The inherent conformational rigidity of ααAAs makes them powerful tools for inducing and stabilizing specific secondary structures in peptides. Due to their preference for helical Φ/Ψ angles, even a single incorporation of an ααAA like α-aminoisobutyric acid (Aib) can be sufficient to nucleate a helical conformation in an otherwise flexible peptide chain. This is a widely used strategy in the design of peptide-based drugs, where a specific helical or turn structure is required for binding to a biological target.

Caption: Conformational Restriction of ααAAs vs. Proteinogenic Amino Acids.

Enhanced Resistance to Enzymatic Degradation

One of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body. Proteases have evolved to recognize and cleave peptide bonds flanked by specific proteinogenic amino acid residues. The unusual steric bulk around the α-carbon and the peptide bond of an ααAA makes it a poor substrate for most proteases. This steric shielding effect significantly increases the metabolic stability and in vivo half-life of peptides containing these modified residues, a critical attribute for any therapeutic agent.

Stereochemical Considerations and Asymmetric Synthesis

When the two side chains (R¹ and R²) of an ααAA are different, the α-carbon becomes a stereocenter. The synthesis of enantiomerically pure ααAAs is therefore a significant challenge and a key focus of research in this area. The stereochemistry of the α-carbon can have a profound impact on the preferred conformation and biological activity of the final peptide. Consequently, robust methods for asymmetric synthesis are essential for the practical application of chiral ααAAs.

Synthetic Methodologies for α,α-Disubstituted Amino Acid Esters

The construction of the sterically hindered quaternary α-carbon is the central challenge in the synthesis of ααAA esters. Several strategies have been developed to achieve this, often focusing on asymmetric methods to control the stereochemistry.

Overview of Synthetic Strategies

The most common approaches involve the asymmetric alkylation of enolates derived from amino acid precursors, the Strecker synthesis, or phase-transfer catalysis. The choice of method often depends on the specific side chains being installed and the desired scale of the synthesis.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for amino acid synthesis involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Asymmetric variants of this reaction, often employing a chiral amine or a chiral catalyst, provide an effective route to enantiomerically enriched ααAAs starting from a ketone.

Caption: Asymmetric Strecker Synthesis Workflow for ααAA Esters.

Alkylation of Glycine Enolates

Another powerful strategy involves the use of chiral glycine enolate equivalents. In this approach, a glycine ester is derivatized with a chiral auxiliary to form a Schiff base or other adduct. This complex is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. A second, different alkylating agent can then be introduced to form the quaternary center. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched ααAA ester.

Protocol 1: Step-by-Step Asymmetric Alkylation of a Glycine Enolate Equivalent

Objective: To synthesize an enantiomerically enriched α,α-disubstituted amino acid ester via diastereoselective alkylation.

Materials:

-

Benzophenone imine of glycine ethyl ester

-

Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)

-

Alkyl halide 1 (R¹-X)

-

Alkyl halide 2 (R²-X)

-

Strong base (e.g., 50% aq. NaOH)

-

Toluene

-

1M HCl

Methodology:

-

Phase-Transfer Catalyst Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzophenone imine of glycine ethyl ester and the chiral phase-transfer catalyst (1-5 mol%) in toluene.

-

First Alkylation: Cool the mixture to 0 °C. Add the first alkyl halide (R¹-X, 1.1 equivalents). Begin vigorous stirring and add 50% aqueous NaOH dropwise. The reaction is often biphasic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up 1: Once the first alkylation is complete, dilute the reaction mixture with toluene and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Second Alkylation: Re-dissolve the crude mono-alkylated product in toluene. Add the second alkyl halide (R²-X, 1.2 equivalents) and repeat the addition of 50% aqueous NaOH under vigorous stirring.

-

Work-up 2: After the second alkylation is complete (as monitored by TLC), perform an aqueous work-up as described in step 4.

-

Deprotection and Ester Isolation: Hydrolyze the resulting benzophenone imine by stirring the crude product with 1M HCl for 1-2 hours. This cleaves the imine and protonates the amine.

-

Final Extraction: Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the final α,α-disubstituted amino acid ester with a suitable organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Purify the final product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Applications in Drug Discovery and Peptide Science

The unique properties of ααAAs make them highly valuable in the development of novel therapeutics.

Peptidomimetics: Designing Metabolically Stable Peptides

As previously mentioned, the incorporation of ααAAs is a premier strategy for enhancing the metabolic stability of peptide-based drug candidates. By replacing a native amino acid at a position susceptible to proteolytic cleavage with an ααAA, the resulting peptidomimetic retains the desired biological activity but exhibits a significantly longer in vivo half-life.

Induction and Stabilization of Secondary Structures (Helices, β-turns)

The ability of ααAAs to pre-organize a peptide chain into a specific conformation is a cornerstone of rational drug design. Many protein-protein interactions are mediated by short helical or turn motifs. By designing peptides that incorporate ααAAs, it is possible to create potent inhibitors of these interactions by mimicking the bioactive conformation of one of the binding partners. For example, Aib and other ααAAs are frequently used to stabilize α-helical structures in peptides designed to mimic the binding domains of proteins.

Use as Chiral Auxiliaries and Building Blocks

Beyond peptides, enantiomerically pure ααAAs and their derivatives serve as valuable chiral building blocks and auxiliaries in asymmetric synthesis. Their rigid structures can create a well-defined chiral environment that can influence the stereochemical outcome of a wide range of chemical reactions.

Case Studies in Drug Development

The impact of ααAAs is evident in several therapeutic areas. Their use in creating stable, conformationally defined peptides has led to the development of drug candidates for a variety of targets.

Table 2: Examples of ααAA-Containing Applications in Therapeutic Research

| Compound/Peptide Class | Incorporated ααAA | Therapeutic Area/Target | Rationale for Inclusion |

| Alamethicin Analogs | Aib | Antibiotics / Ion Channels | Stabilization of the helical structure required for pore formation in bacterial membranes. |

| GLP-1 Receptor Agonists | Aib | Type 2 Diabetes | Increased resistance to degradation by the enzyme DPP-4, extending the therapeutic effect. |

| Somatostatin Analogs | D-Phe, α-Me-Trp | Oncology / Acromegaly | Conformational constraint to favor the bioactive β-turn structure, enhancing receptor affinity and selectivity. |

| HIV Fusion Inhibitors | Aib | Virology / HIV gp41 | Stabilization of the α-helical coiled-coil structure to inhibit viral entry into host cells. |

Conclusion: The Expanding Role of ααAAs in Medicinal Chemistry

α,α-Disubstituted amino acid esters are far more than simple structural curiosities. They are enabling tools that provide medicinal chemists with a remarkable degree of control over the three-dimensional structure and metabolic stability of peptides and other small molecules. Their ability to rigidly constrain the peptide backbone into predictable, biologically relevant conformations has unlocked new avenues for inhibiting challenging drug targets, such as protein-protein interactions. As synthetic methodologies for their efficient and stereoselective preparation continue to advance, the presence of these powerful building blocks in the drug development pipeline is set to expand even further, paving the way for a new generation of more potent, stable, and specific therapeutics.

References

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]

-

Awasthi, S. K., & Balaram, P. (1998). Conformational properties of peptides containing alpha,alpha-disubstituted amino acids. Journal of the Indian Institute of Science, 78, 219-243. [Link]

-

Vanhoof, G., De Meester, I., Goossens, F., Hendriks, D., Scharpé, S., & Vriend, G. (1995). The role of prolyl oligopeptidase and dipeptidyl peptidase IV in the in-vivo metabolism of peptide hormones. The FASEB Journal, 9(9), 736-744. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Strecker-type syntheses. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

-

Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]

A Comprehensive Technical Guide to the Theoretical Yield Calculation for Methyl 2-amino-2-benzyl-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate, a compound of interest in pharmaceutical research and development. This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale, ensuring both technical accuracy and practical applicability.

Introduction to Methyl 2-amino-2-benzyl-3-phenylpropanoate

Methyl 2-amino-2-benzyl-3-phenylpropanoate, an α,α-disubstituted amino acid derivative, represents a significant scaffold in medicinal chemistry. The presence of two distinct benzyl groups at the α-carbon introduces conformational constraints and lipophilic character, which can be pivotal for modulating the pharmacological activity of peptide-based therapeutics or as a standalone pharmacophore. Accurate synthesis and yield determination are fundamental to its application in drug discovery pipelines.

Synthetic Pathway: The O'Donnell Asymmetric Amino Acid Synthesis

The synthesis of α,α-disubstituted amino acids such as Methyl 2-amino-2-benzyl-3-phenylpropanoate is effectively achieved through the O'Donnell amino acid synthesis.[1] This powerful methodology utilizes a Schiff base of a glycine ester as a glycine enolate equivalent, which can be sequentially alkylated. For the target molecule, a dibenzylation of the glycine Schiff base is required.

The chosen synthetic route involves two primary stages:

-

Phase-Transfer Catalyzed Dibenzylation: The core of the synthesis is the alkylation of N-(diphenylmethylene)glycine methyl ester with benzyl bromide. This reaction is conducted under biphasic conditions, employing a phase-transfer catalyst to facilitate the transfer of the enolate from the aqueous phase to the organic phase for reaction.[2] The diphenylmethylene group serves the dual purpose of protecting the amine and activating the α-protons for deprotonation.[3]

-

Hydrolysis of the Schiff Base: Following the dibenzylation, the protective diphenylmethylene group is removed by acidic hydrolysis to yield the final product, Methyl 2-amino-2-benzyl-3-phenylpropanoate.[3]

This method is selected for its high efficiency, operational simplicity, and the ability to control the reaction to achieve the desired disubstitution.

Experimental Protocol and Reagents

The following protocol details the synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Part 1: Dibenzylation of N-(Diphenylmethylene)glycine Methyl Ester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine N-(diphenylmethylene)glycine methyl ester (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene.

-

Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide. With vigorous stirring, add the basic solution to the organic mixture.

-

Alkylation: Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a consistent temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate.

Part 2: Hydrolysis of the Schiff Base

-

Acidic Hydrolysis: Dissolve the crude product from Part 1 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid.

-

Reaction: Stir the mixture at room temperature until the hydrolysis is complete, as indicated by TLC.

-

Isolation: Separate the aqueous layer and wash with diethyl ether to remove the benzophenone byproduct. The aqueous layer contains the hydrochloride salt of the desired product.

-

Purification: The final product can be isolated from the aqueous layer and further purified by recrystallization or column chromatography.

Data Presentation: Reactant and Product Information

| Compound Name | Molar Mass ( g/mol ) | Role |

| N-(Diphenylmethylene)glycine methyl ester | 253.30 | Starting Material |

| Benzyl bromide | 171.03 | Reagent (Alkylating Agent) |

| Methyl 2-amino-2-benzyl-3-phenylpropanoate | 269.34 | Final Product |

| Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate | 433.54 | Intermediate |

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.

Step 1: Balanced Chemical Equation

Reaction 1: Dibenzylation C₁₆H₁₅NO₂ (N-(Diphenylmethylene)glycine methyl ester) + 2 C₇H₇Br (Benzyl bromide) → C₃₀H₂₇NO₂ (Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate) + 2 HBr

Reaction 2: Hydrolysis C₃₀H₂₇NO₂ + H₂O → C₁₇H₁₉NO₂ (Methyl 2-amino-2-benzyl-3-phenylpropanoate) + C₁₃H₁₀O (Benzophenone)

Step 2: Hypothetical Quantities for Calculation

Let's assume the following starting quantities for a laboratory-scale synthesis:

-

N-(Diphenylmethylene)glycine methyl ester: 5.00 g

-

Benzyl bromide: 7.50 g

Step 3: Moles of Reactants

-

Moles of N-(Diphenylmethylene)glycine methyl ester = 5.00 g / 253.30 g/mol = 0.0197 mol

-

Moles of Benzyl bromide = 7.50 g / 171.03 g/mol = 0.0438 mol

Step 4: Identify the Limiting Reagent

According to the stoichiometry of the dibenzylation reaction, 1 mole of N-(diphenylmethylene)glycine methyl ester reacts with 2 moles of benzyl bromide.

-

Moles of Benzyl bromide required to react with 0.0197 mol of the glycine derivative = 0.0197 mol * 2 = 0.0394 mol.

Since we have 0.0438 mol of benzyl bromide, which is more than the required 0.0394 mol, the N-(diphenylmethylene)glycine methyl ester is the limiting reagent .